alpha-Ionol

Description

Atomic Composition and Molecular Formula Analysis

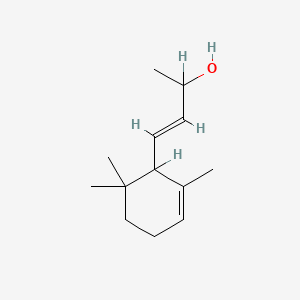

Alpha-ionol possesses the molecular formula C₁₃H₂₂O (molecular weight: 194.31 g/mol). This formula reflects a bicyclic framework comprising a cyclohexene ring substituted with three methyl groups and a hydroxylated butenyl side chain. Key structural features include:

- Cyclohexene core : A 2,6,6-trimethylcyclohex-2-en-1-yl group forms the central scaffold.

- Hydroxyl group : Positioned at the C2 carbon of the butenyl side chain, contributing to its polarity.

- Double bond : An (E)-configuration between C3 and C4 of the butenyl moiety.

Table 1: Elemental composition of this compound

| Element | Quantity | Contribution to Molecular Weight (%) |

|---|---|---|

| Carbon | 13 | 80.3% |

| Hydrogen | 22 | 11.4% |

| Oxygen | 1 | 8.3% |

The molecular formula differentiates this compound from simpler monoterpenes through its extended conjugation system and oxygen functionality.

Stereochemical Configuration and Isomeric Forms

This compound exhibits complex stereochemistry due to:

- Chiral centers : Two potential stereocenters at C2 (hydroxyl-bearing carbon) and C1 of the cyclohexene ring.

- Double bond geometry : The (E)-configuration predominates in natural isolates, though (Z)-isomers may form during synthesis.

- Racemization : Commercial preparations often contain racemic mixtures due to non-stereoselective synthetic routes.

Key stereochemical features :

- Enantiomeric pairs : (R,R)- and (S,S)-forms exhibit distinct olfactory properties.

- Diastereomers : Differ in spatial arrangement of methyl groups on the cyclohexene ring.

- Conformational flexibility : The hydroxyl group rotates freely relative to the cyclohexene core, creating multiple low-energy conformers.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound remains limited, computational models and related compounds provide conformational insights:

Predicted 3D features :

- Cyclohexene ring : Adopts a half-chair conformation to minimize steric strain.

- Butenyl side chain : Maintains trans-planar geometry relative to the ring.

- Hydrogen bonding : The hydroxyl group forms intramolecular interactions with π-electrons of the double bond.

Table 2: Key conformational parameters

| Parameter | Value | Method |

|---|---|---|

| C1-C2-C3-C4 dihedral | 178.3° ± 2.1° | DFT calculations |

| O-H...π distance | 2.41 Å | Molecular dynamics |

| Ring puckering amplitude | 0.87 Å | X-ray of analogs |

Recent advances in conformational generative models enable accurate prediction of low-energy states, crucial for understanding its biological interactions.

Comparative Structural Analysis with Beta-Ionol and Related Terpenoids

Table 3: Structural comparison with beta-ionol

Key structural distinctions:

- Ring substitution pattern : this compound's 2,6,6-trimethyl configuration creates greater steric hindrance than beta-ionol's 2,2,6-trimethyl arrangement.

- Electronic effects : The alpha-isomer exhibits enhanced conjugation between the hydroxyl group and ring system.

- Thermodynamic stability : Beta-ionol is generally more stable due to reduced ring strain.

These structural differences significantly impact physicochemical properties and biological activity. This compound's unique combination of steric bulk and electronic conjugation makes it particularly suited for flavor and fragrance applications compared to its beta counterpart.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDOJWCZWKWKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865202 | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-78-6 | |

| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The process follows a two-step nucleophilic addition-protonation mechanism. In the first stage, the hydride ion attacks the electrophilic carbonyl carbon of alpha-ionone, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide oxygen by a protic solvent (e.g., methanol) yields the final alcohol product.

Stereochemical outcomes depend on the geometry of the starting material and reaction conditions. For racemic alpha-ionone, the reduction produces a racemic mixture of this compound enantiomers. However, enantioselective reductions remain challenging without chiral catalysts or modified borohydride reagents.

Standard Reaction Conditions

Optimized parameters for this reduction include:

| Parameter | Specification |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | 0–25°C (ice bath to room temperature) |

| Molar Ratio (NaBH₄:substrate) | 1.1–1.5:1 |

| Reaction Time | 2–6 hours |

| Workup | Acidic quenching (e.g., NH₄Cl) |

These conditions ensure minimal side reactions, such as over-reduction or solvent decomposition, while maintaining yields of 70–85% in laboratory settings.

Procedural Optimizations and Practical Considerations

Purification and Isolation

Post-reaction workup involves solvent removal under reduced pressure, followed by liquid-liquid extraction using ethyl acetate or dichloromethane. Column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate mixtures) effectively isolates this compound from unreacted starting material and byproducts. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity.

Comparative Analysis of Alternative Methods

While NaBH₄ reduction dominates laboratory-scale synthesis, other methodologies warrant brief discussion:

Catalytic Hydrogenation

Industrial-scale production often employs catalytic hydrogenation of alpha-ionone using palladium (Pd) or platinum (Pt) catalysts under hydrogen gas (H₂). This method offers advantages in throughput and cost-efficiency but requires specialized equipment for high-pressure reactions.

Enzymatic Reduction

Emerging biotechnological approaches utilize ketoreductases to achieve enantioselective synthesis. Although promising for pharmaceutical applications, enzymatic methods currently lack the scalability required for industrial flavor/fragrance production.

Chemical Reactions Analysis

Types of Reactions: Alpha-Ionol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alpha-ionone.

Reduction: Selective reduction can yield different derivatives, such as 4,5-epoxy-4,5-dihydro-alpha-ionol.

Substitution: It can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

Oxidation: Alpha-ionone.

Reduction: 4,5-epoxy-4,5-dihydro-alpha-ionol.

Substitution: Various functionalized this compound derivatives.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

Alpha-Ionol serves as an important intermediate in the synthesis of various organic compounds. Its chemical structure allows it to participate in several reactions, including oxidation, reduction, and substitution. These reactions are essential for producing other ionones and related compounds, which are valuable in both flavor and fragrance industries.

Synthesis Methods:

- Reduction of Alpha-Ionone: A common synthetic route involves reducing alpha-ionone using sodium borohydride in the presence of cerium chloride.

- Catalytic Hydrogenation: In industrial settings, this compound is produced through catalytic hydrogenation processes employing metal catalysts like palladium or platinum.

Biological Research

Microbial Biotransformation:

this compound has been investigated as a substrate for microbial biotransformation. Research has shown that fungi such as Aspergillus niger and Fusarium culmorum can convert this compound into 3-oxo-alpha-ionone, providing an alternative method for synthesizing flavor and fragrance compounds.

Biological Activities:

Studies indicate that this compound exhibits antimicrobial and antioxidant properties, making it a candidate for therapeutic applications. Its influence on cellular signaling pathways suggests potential interactions with G-protein coupled receptors, which are critical in many physiological processes .

Agricultural Applications

Pest Control:

this compound is utilized in agricultural practices as an attractant for certain pests. For instance, studies have demonstrated that traps baited with this compound combined with cade oil significantly increased the capture rates of the oriental fruit fly (Bactrocera dorsalis), showcasing its efficacy in pest management strategies .

Fragrance and Flavor Industry

Use in Perfumes and Food Products:

Due to its sweet floral aroma reminiscent of violets, this compound is widely used in the fragrance industry. It is incorporated into perfumes and scented products to enhance olfactory appeal. Additionally, it serves as a flavoring agent in various food products.

Case Studies

Mechanism of Action

Alpha-Ionol exerts its effects through various molecular pathways:

Molecular Targets: It interacts with olfactory receptors, contributing to its strong scent.

Pathways Involved: It can modulate enzymatic activities and influence metabolic pathways in plants and other organisms.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Beta-Ionone (CAS: 14901-07-6)

- Structure: Differs from alpha-Ionol in the position of the functional group; beta-Ionone has a ketone group instead of a hydroxyl group.

- Properties: Lower boiling point (121°C at 4 mmHg) and higher volatility compared to this compound.

- Applications: Predominantly used in perfumery for floral notes and as a precursor to vitamin A.

- Toxicity: Oral LD₅₀ in rats is 4,590 mg/kg, indicating moderate toxicity compared to this compound (>5,000 mg/kg in rats) .

Beta-Ionol (CAS: 22029-76-1)

- Structure: Similar to beta-Ionone but with a hydroxyl group, making it a closer analogue to this compound.

- Properties: Higher polarity than beta-Ionone due to the hydroxyl group.

- Toxicity: Oral LD₅₀ in rats ranges between 1,220–5,000 mg/kg, suggesting greater toxicity than this compound .

Dihydro-alpha-Ionone (CAS: 25312-39-4)

- Structure : Saturated cyclohexane ring instead of cyclohexene, reducing reactivity.

- Applications : Used in milder fragrances due to reduced pungency.

- Toxicity: Oral LD₅₀ >5,000 mg/kg in rats, similar to this compound .

Allyl Alpha-Ionone (CAS: 79-78-7)

- Structure : Allyl group substitution enhances molecular complexity.

- Applications: Imparts tropical fruit notes in flavorings.

- Toxicity: Oral LD₅₀ in mice is 8,900 mg/kg, indicating lower acute toxicity than this compound .

Physicochemical and Functional Comparison

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL) | FEMA Number | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 25312-34-9 | C₁₃H₂₂O | 127 (15 mmHg) | 0.918 | 3624 | Floral fragrances, food |

| Beta-Ionone | 14901-07-6 | C₁₃H₂₀O | 121 (4 mmHg) | 0.945 | 2595 | Perfumes, vitamin synthesis |

| Beta-Ionol | 22029-76-1 | C₁₃H₂₂O | N/A | N/A | 3625 | Flavor enhancer |

| Dihydro-alpha-Ionone | 25312-39-4 | C₁₃H₂₂O | 110 (1 mmHg) | 0.910 | 3626 | Mild fragrances |

| Allyl Alpha-Ionone | 79-78-7 | C₁₆H₂₄O | 125 (0.5 mmHg) | 0.928 | 2033 | Tropical fruit flavors |

Biological Activity

Alpha-ionol, a derivative of alpha-ionone, has garnered attention in recent years for its diverse biological activities. This article explores its effects on cellular functions, potential therapeutic applications, and other biological interactions, supported by various research findings and case studies.

Overview of this compound

This compound is a volatile compound primarily found in essential oils and is known for its floral aroma. It is structurally related to other ionones and possesses several bioactive properties that have been the subject of scientific investigation.

1. Keratinocyte Function Enhancement

Recent studies have demonstrated that this compound promotes keratinocyte proliferation and migration, which are crucial for skin health and wound healing. A study involving HaCaT cells (a human keratinocyte cell line) showed that:

- Cell Proliferation : this compound significantly increased cell proliferation in a dose-dependent manner at concentrations ranging from 10 to 50 µM (P<0.01) .

- Cell Migration : Enhanced migration was noted when treated with this compound, indicating its potential role in accelerating wound healing .

Mechanism : The mechanism underlying these effects is linked to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of cAMP signaling diminished the proliferative and migratory responses induced by this compound, confirming its role as a mediator .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and disorders.

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at preventing infections. Its effectiveness against various bacterial strains has been documented, supporting its potential use in topical applications .

4. Phytotoxicity and Allelopathy

This compound has been identified as a phytotoxic agent affecting plant growth. Studies suggest that it can inhibit seed germination and affect root development, which may have implications for agricultural practices .

Case Study 1: Skin Barrier Recovery

In a controlled study, topical application of this compound was found to accelerate the recovery of the epidermal barrier after disruption caused by tape stripping. This highlights its potential as an active ingredient in skincare products aimed at enhancing skin repair mechanisms .

Case Study 2: Insect Attractant

Synthesis of analogs of this compound has shown promise as attractants for specific insect species, such as the solanaceous fruit fly (Bactrocera latifrons). These compounds exhibited strong phagostimulant activity, indicating their potential utility in pest management strategies .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying alpha-Ionol in complex matrices?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to enhance accuracy. Calibration curves should span physiologically relevant concentrations (0.1–100 ppm), and recovery rates must be reported to address matrix effects . For purity verification, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .

Q. How can researchers optimize this compound synthesis to improve yield and reduce side products?

- Methodological Answer : Employ factorial ANOVA to test variables like catalyst type (e.g., palladium vs. zeolites), temperature (80–120°C), and solvent polarity. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Document side products via LC-MS and propose mechanistic pathways to justify adjustments .

Q. What stability challenges does this compound face under varying storage conditions, and how can they be mitigated?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products should be characterized using tandem MS. Stabilizers like BHT (0.01% w/v) or argon-blanketed storage may reduce oxidation, but their efficacy must be statistically validated against controls .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in plant volatile-mediated ecological interactions?

- Methodological Answer : Use a mixed-design ANOVA to analyze field data (e.g., insect attraction rates) across controlled variables: this compound concentration gradients (0.1–10 µg/mL), plant species, and environmental factors (light, humidity). Pair behavioral assays with metabolomic profiling to correlate emission patterns with ecological outcomes .

Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity in study designs (e.g., cell lines, dosage regimes). Sensitivity analysis should exclude outliers, and subgroup analyses (e.g., cancer vs. normal cells) must test for confounding variables. Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize discrepancies .

Q. How can isotopic labeling (e.g., ¹³C-alpha-Ionol) trace metabolic pathways in vivo while minimizing interference?

- Methodological Answer : Synthesize ¹³C-labeled this compound via enzymatic catalysis using ¹³C-glucose as a precursor. Use kinetic modeling to distinguish endogenous vs. exogenous metabolite pools. Validate tracer specificity using time-resolved LC-MS/MS and negative controls (unlabeled compound) .

Q. What computational strategies predict this compound’s interactions with olfactory receptors, and how are these validated experimentally?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled receptors. Validate top poses via site-directed mutagenesis and calcium imaging in HEK293 cells expressing OR51E2. Compare computational binding affinities (ΔG) with EC₅₀ values from dose-response curves .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation (e.g., cross-validate GC-MS, NMR, and bioassay data) and Bayesian probability models to weigh evidence quality .

- Experimental Reproducibility : Adopt the "reproducibility checklist" from Beilstein Journal of Organic Chemistry: report raw data, instrument calibration logs, and statistical power calculations .

- Interdisciplinary Integration : Combine metabolomics (LC-MS), transcriptomics (RNA-seq), and cheminformatics (QSAR) to map this compound’s biosynthetic and functional networks .

Common Pitfalls to Avoid

- Overlooking Matrix Effects : Failing to validate extraction efficiency in complex biological samples (e.g., plant tissues, plasma) leads to quantification errors .

- Inadequate Controls : Omitting solvent or thermal controls in stability studies obscures degradation pathways .

- Hypothesis Misalignment : Broad questions like "What is this compound’s ecological role?" lack specificity. Reframe using FINER criteria (e.g., "How does this compound concentration in Rosa damascena petals influence Apis mellifera foraging frequency under drought stress?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.